5-(1-Methylcyclopropyl)-1,2,4-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methylcyclopropyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a unique combination of a cyclopropyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclopropyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylcyclopropylamine with a nitrile oxide intermediate, which can be generated in situ from a nitrile and an oxidizing agent. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylcyclopropyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
5-(1-Methylcyclopropyl)-1,2,4-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1-Methylcyclopropyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopropene: A related compound used as a plant growth regulator.
Isoxazoles: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
5-(1-Methylcyclopropyl)-1,2,4-oxadiazol-3-amine is unique due to its specific combination of a cyclopropyl group and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-(1-methylcyclopropyl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C6H9N3O/c1-6(2-3-6)4-8-5(7)9-10-4/h2-3H2,1H3,(H2,7,9) |
InChI Key |
XKKJNWDGXSBVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NC(=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.